molecular formula C10H15N3O B13690060 5-(3-Methylmorpholino)pyridin-2-amine

5-(3-Methylmorpholino)pyridin-2-amine

Cat. No.: B13690060
M. Wt: 193.25 g/mol
InChI Key: IQUGNNDVJSMDAA-UHFFFAOYSA-N
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Description

5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine is a chemical compound with the molecular formula C10H15N3O It is a derivative of pyridine and morpholine, featuring a pyridine ring substituted with a morpholine ring at the 4-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Substitution with Morpholine: The morpholine ring is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyridine derivative with morpholine under basic conditions.

    Introduction of the Amine Group: The amine group is introduced through a reductive amination reaction, where the pyridine derivative is reacted with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Morpholine, sodium hydroxide, dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Derivatives with different substituents replacing the morpholine ring.

Scientific Research Applications

5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-5-(morpholin-4-yl)pyridin-2-amine: A closely related compound with similar structural features.

    5-(morpholin-4-yl)pyridin-2-amine: Lacks the methyl group at the 3-position, resulting in different chemical properties.

    3-methyl-5-(piperidin-4-yl)pyridin-2-amine: Substitutes the morpholine ring with a piperidine ring, altering its reactivity and applications.

Uniqueness

5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine is unique due to the presence of both the morpholine ring and the amine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-(3-methylmorpholin-4-yl)pyridin-2-amine

InChI

InChI=1S/C10H15N3O/c1-8-7-14-5-4-13(8)9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3,(H2,11,12)

InChI Key

IQUGNNDVJSMDAA-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=CN=C(C=C2)N

Origin of Product

United States

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